4-(trifluoromethyl)-1H-indazol-3-amine 4-(trifluoromethyl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 60330-34-9
VCID: VC11563625
InChI:
SMILES:
Molecular Formula: C8H6F3N3
Molecular Weight: 201.1

4-(trifluoromethyl)-1H-indazol-3-amine

CAS No.: 60330-34-9

Cat. No.: VC11563625

Molecular Formula: C8H6F3N3

Molecular Weight: 201.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)-1H-indazol-3-amine - 60330-34-9

Specification

CAS No. 60330-34-9
Molecular Formula C8H6F3N3
Molecular Weight 201.1

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-(trifluoromethyl)-1H-indazol-3-amine is C₈H₆F₃N₃, with a molecular weight of 201.15 g/mol. The indazole core consists of a five-membered pyrazole ring fused to a benzene ring, with the trifluoromethyl group at position 4 and the amino group at position 3. The -CF₃ group significantly influences the compound’s electronic properties, enhancing its ability to participate in hydrophobic interactions and hydrogen bonding within enzymatic active sites .

Quantum mechanical calculations and X-ray crystallography studies of analogous indazole derivatives reveal that the planar geometry of the indazole ring facilitates π-π stacking interactions with aromatic residues in kinase domains . The amino group at position 3 serves as a hydrogen bond donor, critical for binding to the hinge region of kinases, while the -CF₃ group stabilizes interactions with hydrophobic pockets .

Synthetic Methodologies

Palladium-Catalyzed C-H Amination

Biological Activities and Mechanistic Insights

Kinase Inhibition Profile

4-(Trifluoromethyl)-1H-indazol-3-amine exhibits potent inhibition against multiple kinases implicated in oncogenesis:

Kinase TargetIC₅₀/EC₅₀ (nM)Cellular ModelReference
FLT35–17MOLM13 leukemia cells
PDGFRα-T674M mutant17–30Ba/F3 cells
c-Kit68.5–140SK-MEL-3 melanoma cells
FGFR12.9–15KG1 leukemia cells

The compound’s broad-spectrum kinase inhibition arises from its ability to bind the ATP-binding cleft in both active ("DFG-in") and inactive ("DFG-out") kinase conformations . Molecular docking studies reveal that the -CF₃ group occupies a hydrophobic region near the gatekeeper residue, while the amino group forms hydrogen bonds with the hinge region backbone .

Antitumor Efficacy

In vivo studies demonstrate that derivatives of 4-(trifluoromethyl)-1H-indazol-3-amine inhibit tumor growth in xenograft models:

  • HCT116 colorectal cancer: Oral administration of a related indazole derivative (10 mg/kg/day) achieved 96.9% tumor growth inhibition (TGI) .

  • NCI-H1581 lung cancer: A pan-FGFR inhibitor derived from this scaffold showed complete tumor stasis at 10 mg/kg .

Mechanistically, the compound induces G₁-phase cell cycle arrest and apoptosis by downregulating cyclin D1 and Bcl-2 expression .

Structure-Activity Relationships (SAR)

Modifications to the indazole scaffold significantly impact kinase affinity and selectivity:

Derivative ModificationEffect on ActivityReference
Trifluoromethyl at position 4Enhances FLT3/PDGFR inhibition (IC₅₀ < 10 nM)
Amino group at position 3Critical for hinge region binding; acetylation reduces potency 10-fold
Substitution at position 66-Methoxy groups improve FGFR1 selectivity (IC₅₀ = 2.9 nM)
Replacement of -CF₃ with -ClReduces c-Kit inhibition (IC₅₀ increases to >500 nM)

These findings underscore the importance of the -CF₃ group and the 3-amino moiety for maintaining nanomolar-level activity against kinase targets .

Comparative Analysis with Related Indazole Derivatives

The -CF₃ group’s position profoundly influences bioactivity:

Compound-CF₃ PositionKey Activity
5-(Trifluoromethyl)-1H-indazol-3-amine5Moderate FGFR1 inhibition (IC₅₀ = 40 nM)
6-(Trifluoromethyl)-1H-indazol-3-amine6Weak c-Kit binding (Kd = 375 nM)
4-(Chloromethyl)-1H-indazol-3-amine4Loss of FLT3 inhibition (IC₅₀ > 1 µM)

4-(Trifluoromethyl)-1H-indazol-3-amine outperforms these analogs due to optimal steric and electronic interactions in kinase binding pockets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator